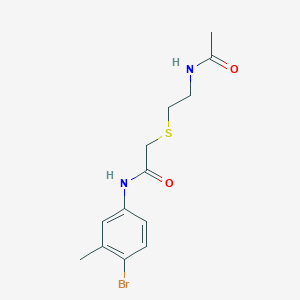![molecular formula C19H14ClN3O2S B7682531 4-chloro-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7682531.png)
4-chloro-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]benzamide is a chemical compound with potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for studying a range of biological processes. In
科学的研究の応用
4-chloro-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]benzamide has a range of potential applications in scientific research. One of the key areas of interest is in the study of protein-protein interactions, which play a critical role in many biological processes. This compound has been shown to inhibit the interaction between two proteins, making it a valuable tool for studying the function of these proteins.
作用機序
The mechanism of action of 4-chloro-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]benzamide involves the inhibition of protein-protein interactions. This compound binds to a specific site on one of the proteins, preventing it from interacting with the other protein. This disruption of the interaction can lead to changes in the biological function of the proteins, providing valuable insights into their role in various cellular processes.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-chloro-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]benzamide are dependent on the specific protein-protein interaction being studied. In general, this compound has been shown to disrupt the function of the proteins involved in the interaction, leading to changes in cellular processes such as signal transduction and gene expression.
実験室実験の利点と制限
One of the key advantages of using 4-chloro-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]benzamide in lab experiments is its ability to selectively inhibit specific protein-protein interactions. This can provide valuable insights into the function of these interactions in various biological processes. However, one limitation of using this compound is that it may not be effective for all protein-protein interactions, and further research may be needed to identify other compounds that can target these interactions.
将来の方向性
There are several future directions for research on 4-chloro-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]benzamide. One area of interest is in the development of new compounds that can selectively target different protein-protein interactions. Another direction is in the application of this compound in the study of disease processes, such as cancer, where protein-protein interactions play a critical role. Additionally, further research may be needed to fully understand the mechanism of action of this compound and its potential applications in various biological systems.
Conclusion:
In conclusion, 4-chloro-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]benzamide is a valuable tool for studying protein-protein interactions in various biological processes. Its unique structure and properties make it a promising compound for future research in this area. While there are limitations to its use, further research may identify new compounds and applications for this compound in scientific research.
合成法
The synthesis of 4-chloro-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]benzamide involves the reaction of 4-chlorobenzoyl chloride with 2-aminothiazole in the presence of a base such as triethylamine. The resulting product is then reacted with 2-oxo-3,4-dihydro-1H-quinoline-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide to yield the final product.
特性
IUPAC Name |
4-chloro-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S/c20-14-5-1-11(2-6-14)18(25)23-19-22-16(10-26-19)13-3-7-15-12(9-13)4-8-17(24)21-15/h1-3,5-7,9-10H,4,8H2,(H,21,24)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNXDKNRRKVGBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol](/img/structure/B7682464.png)
![N-[4-(morpholin-4-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B7682467.png)



![2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]-1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]ethanone](/img/structure/B7682500.png)
![N-(5-chloro-2-methoxyphenyl)-2-[[2-[cyclohexen-1-yl(ethyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B7682502.png)
![Ethyl 4-fluoro-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1-benzothiophene-2-carboxylate](/img/structure/B7682510.png)

![4-(1-Ethyl-2-methylbenzimidazol-5-yl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B7682524.png)
![3-(2,3-Dimethylphenyl)-2-(2-hydroxyethylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7682537.png)
![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[5-(4-ethylphenyl)tetrazol-2-yl]ethanone](/img/structure/B7682542.png)

![3-[[(2-Chloro-6-fluorophenyl)methyl-methylamino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7682550.png)